4-Methyl-3-(methylthio)benzoic acid

Lipophilicity Drug Design Membrane Permeability

Streamline hit-to-lead optimization with a single, commercially available trisubstituted benzoic acid. Synthesizing analogs with systematic lipophilicity and steric variation often requires multiple de novo routes, increasing cost and timeline. • Orthogonal Functionality: Carboxylic acid, methylthio, and ortho-methyl groups enable parallel derivatization-amide coupling, sulfur oxidation, and benzylic functionalization-from one scaffold. • Built-in LC-MS Tracking: Unique mass (182.24 Da, +14 Da vs. common analogs) provides an intrinsic marker for metabolic flux studies. • Reduced Step Count: Pre-configured substitution pattern eliminates 1-2 additional synthetic steps versus mono-substituted starting materials.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B8772039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(methylthio)benzoic acid
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)SC
InChIInChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyMUWCACFESHJCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(methylthio)benzoic acid: Overview


4-Methyl-3-(methylthio)benzoic acid (CAS 166811-59-2) is a trisubstituted aromatic carboxylic acid featuring a carboxylic acid group at the 1-position, a methylthio (-SCH₃) group at the 3-position, and a methyl group at the 4-position of the benzene ring . With a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol, this compound possesses a unique ortho-relationship between the methyl and methylthio substituents, which differentiates it from mono-methylthio benzoic acid analogs and other positional isomers . The compound is commercially available in 95%–98% purity from research chemical suppliers and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development [1]. Its calculated logP of approximately 2.77 indicates balanced lipophilicity suitable for further derivatization .

4-Methyl-3-(methylthio)benzoic acid: Isomer Differentiation


In-class methylthio benzoic acid derivatives cannot be substituted arbitrarily due to substantial differences in steric environment, hydrogen-bonding capacity, lipophilicity, and crystallographic packing that arise from substituent positioning [1]. For example, 2-(methylthio)benzoic acid and 4-(methylthio)benzoic acid crystallize in different space groups (triclinic P-1 vs. monoclinic P2₁/a), reflecting fundamental differences in solid-state behavior that affect solubility, formulation, and processing [1]. The additional methyl group at the 4-position in 4-methyl-3-(methylthio)benzoic acid introduces steric hindrance adjacent to the methylthio group, altering rotational freedom and electronic distribution compared to 3-(methylthio)benzoic acid [2]. The ortho-arrangement of methyl and methylthio groups in this specific compound creates a unique substitution pattern that cannot be replicated by other positional isomers, directly impacting its utility as an intermediate in sequential derivatization schemes where regioselective transformations are required.

4-Methyl-3-(methylthio)benzoic acid: Differentiation Evidence


Lipophilicity and Membrane Permeability

4-Methyl-3-(methylthio)benzoic acid exhibits a calculated logP of 2.77, which is significantly higher than the logP values of its non-methylated positional isomer counterparts: 3-(methylthio)benzoic acid (logP = 2.11) and 2-(methylthio)benzoic acid (logP ~2.1–2.3, predicted) [1][2]. The additional methyl group at the 4-position contributes approximately +0.5 to +0.6 logP units relative to 3-(methylthio)benzoic acid, reflecting increased hydrophobic surface area and reduced aqueous solubility [1].

Lipophilicity Drug Design Membrane Permeability

Molecular Weight for LC-MS Identification

4-Methyl-3-(methylthio)benzoic acid possesses a molecular weight of 182.24 g/mol (exact mass 182.0402), which distinguishes it from all mono-methylthio benzoic acid analogs (168.21 g/mol for C₈H₈O₂S) [1]. This 14.03 Da mass difference—corresponding to one methylene unit—enables unambiguous differentiation by mass spectrometry in complex biological matrices or reaction mixtures containing methylthio benzoic acid byproducts [1].

LC-MS Metabolomics Analytical Chemistry

pKa Modulation via Ortho-Methyl Substitution

Although direct experimental pKa data for 4-methyl-3-(methylthio)benzoic acid are not publicly available, the pKa of structurally related methylthio benzoic acids varies systematically with substitution pattern: 2-(methylthio)benzoic acid (ortho-substituted) exhibits a predicted pKa of 3.67 ± 0.10, whereas 3-(methylthio)benzoic acid (meta-substituted) has a predicted pKa of 4.05 ± 0.10, and 4-(methylthio)benzoic acid (para-substituted) has a predicted pKa of 4.28 ± 0.10 [1][2][3]. The presence of an additional ortho-methyl group in 4-methyl-3-(methylthio)benzoic acid introduces steric hindrance to solvation of the carboxylate anion, which is expected to further increase pKa relative to the para-substituted analog, potentially into the range of 4.3–4.5 [4].

pKa Acid-Base Chemistry Reactivity

Synthetic Utility: Orthogonal Functional Handles

4-Methyl-3-(methylthio)benzoic acid contains a unique ortho-relationship between the methyl and methylthio groups that creates a sterically congested region adjacent to the carboxylic acid. This substitution pattern provides a synthetic handle for regioselective electrophilic aromatic substitution or directed ortho-metalation that is absent in 4-(methylthio)benzoic acid and 3-(methylthio)benzoic acid [1]. The methylthio group can be selectively oxidized to the sulfoxide or sulfone without affecting the methyl group, while the methyl group can be subjected to benzylic functionalization (e.g., bromination, oxidation) independent of the methylthio moiety [2]. This orthogonality allows sequential derivatization strategies that are not feasible with mono-substituted analogs, which lack the second functional handle [1][2].

Regioselective Synthesis Orthogonal Functionalization Medicinal Chemistry

4-Methyl-3-(methylthio)benzoic acid: Application Scenarios


NAALADase Inhibitor Discovery

Thioalkyl benzoic acid derivatives have been patented as NAALADase (glutamate carboxypeptidase II) inhibitors with potential applications in neurological disorders, prostate cancer, and angiogenesis-related diseases [1]. The calculated logP of 2.77 for 4-methyl-3-(methylthio)benzoic acid lies within the optimal range (typically logP 2–4) for blood-brain barrier penetration, making it a more suitable starting scaffold for CNS-targeted NAALADase inhibitor design than the more polar 3-(methylthio)benzoic acid (logP 2.11) [1]. The ortho-methyl group additionally provides a site for benzylic functionalization to further modulate pharmacokinetic properties without altering the core NAALADase pharmacophore [1].

Herbicide Intermediate

Trisubstituted benzoic acid intermediates are essential precursors for the synthesis of herbicidal 2-(2,3,4-trisubstituted benzoyl)-1,3-cyclohexanediones [2]. 4-Methyl-3-(methylthio)benzoic acid embodies the required trisubstitution pattern (carboxylic acid + two aromatic substituents) in a single, commercially available entity, potentially reducing synthetic step count by 1–2 steps compared to routes starting from mono-substituted benzoic acids that require additional substitution steps [2]. The methylthio group can be oxidized to sulfoxide or sulfone to modulate herbicidal activity and environmental persistence, a tuning capability not available with methyl-only analogs [3].

Analytical Reference Standard for LC-MS

The unique molecular weight of 182.24 g/mol (exact mass 182.0402 Da) for 4-methyl-3-(methylthio)benzoic acid enables unambiguous differentiation from common methylthio benzoic acid degradation products and biosynthetic intermediates (all 168.21 g/mol) in complex biological or environmental samples [4]. This 14 Da mass difference is readily resolved by modern LC-MS instruments and provides a built-in isotope-like mass shift for use as an internal standard or tracking marker in metabolic flux studies involving methylthio benzoic acid pathways .

Diversity-Oriented Synthesis Scaffold

The presence of three orthogonally addressable functional groups (carboxylic acid for amide/ester formation, methylthio for oxidation to sulfoxide/sulfone, and ortho-methyl for benzylic functionalization) makes this compound an efficient entry point for diversity-oriented synthesis campaigns [1]. This enables rapid generation of compound libraries with systematic variation in lipophilicity (via oxidation state of sulfur) and steric bulk (via benzylic substitution) without the need for de novo synthesis of each analog [1]. Such capability directly reduces procurement costs and synthetic timelines in hit-to-lead optimization programs.

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